molecular formula C19H14F3N3O5 B2892300 Methyl 2-[methyl-2-nitro-4-(trifluoromethyl)anilino]-1-oxo-1,2-dihydro-4-isoquinolinecarboxylate CAS No. 339106-28-4

Methyl 2-[methyl-2-nitro-4-(trifluoromethyl)anilino]-1-oxo-1,2-dihydro-4-isoquinolinecarboxylate

Cat. No.: B2892300
CAS No.: 339106-28-4
M. Wt: 421.332
InChI Key: DEQDBORWXMQMIA-UHFFFAOYSA-N
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Description

Methyl 2-[methyl-2-nitro-4-(trifluoromethyl)anilino]-1-oxo-1,2-dihydro-4-isoquinolinecarboxylate (CAS: 339106-28-4) is a heterocyclic compound featuring an isoquinoline core substituted with a methyl carboxylate group at position 4, a nitro group at position 2 of the aniline ring, and a trifluoromethyl group at position 4 of the same aromatic system. Its molecular formula is C₁₉H₁₄F₃N₃O₅, with a molecular weight of 421.33 g/mol . Predicted physicochemical properties include a density of 1.496 g/cm³, boiling point of 519.6°C, and a pKa of -2.86, indicating high stability under acidic conditions . The compound’s synthetic utility is highlighted in patents and chemical databases, where it is often a precursor or intermediate in medicinal and agrochemical research .

Properties

IUPAC Name

methyl 2-[N-methyl-2-nitro-4-(trifluoromethyl)anilino]-1-oxoisoquinoline-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14F3N3O5/c1-23(15-8-7-11(19(20,21)22)9-16(15)25(28)29)24-10-14(18(27)30-2)12-5-3-4-6-13(12)17(24)26/h3-10H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEQDBORWXMQMIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-])N2C=C(C3=CC=CC=C3C2=O)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14F3N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 2-[methyl-2-nitro-4-(trifluoromethyl)anilino]-1-oxo-1,2-dihydro-4-isoquinolinecarboxylate (CAS No. 339106-36-4) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, synthesis, biological mechanisms, and relevant case studies.

  • Molecular Formula : C18H12F3N3O5
  • Molecular Weight : 407.3 g/mol
  • Structural Features :
    • Contains a nitro group and trifluoromethyl group which are significant for its biological activity.
    • Isoquinoline structure contributes to its pharmacological properties.

Synthesis

The synthesis of this compound typically involves multiple steps:

  • Nitration : The starting material undergoes nitration to introduce the nitro group.
  • Reduction : The nitro group can be reduced to an amino group.
  • Alkylation : Further modifications lead to the final isoquinoline derivative.

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Antimicrobial Activity : The compound has shown potential against various microbial strains, likely due to its ability to disrupt cellular membranes and interfere with metabolic processes.
  • Anti-inflammatory Properties : Research indicates that it may inhibit pro-inflammatory cytokines, thereby reducing inflammation in biological systems.

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study demonstrated that derivatives of this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism was linked to the disruption of bacterial cell wall synthesis and function .
  • Anti-inflammatory Effects : In vitro studies have shown that the compound can inhibit the production of nitric oxide in macrophages, suggesting a potential role in treating inflammatory diseases .
  • Cytotoxicity : Preliminary cytotoxicity assays indicate that certain analogs of the compound can induce apoptosis in cancer cell lines, highlighting its potential as an anticancer agent .

Data Table of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialEffective against Gram-positive/negative bacteria
Anti-inflammatoryInhibition of cytokine production
CytotoxicityInduces apoptosis in cancer cells

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional uniqueness is best contextualized by comparing it with analogs sharing isoquinoline cores, trifluoromethyl groups, or nitro-substituted aromatic systems. Below is a detailed analysis:

Structural Analogs with Isoquinoline Cores

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Key Properties/Applications Reference
Methyl 2-[2-nitro-4-(trifluoromethyl)anilino]-1-oxo-1,2-dihydro-4-isoquinolinecarboxylate (CAS: 339106-36-4) C₁₈H₁₂F₃N₃O₅ 407.3 - Lacks methyl group on anilino nitrogen Higher predicted density (1.548 g/cm³ ) and lower pKa (-4.16 )
6-[[2,3-Difluoro-4-(2-morpholin-4-ylethoxy)phenyl]methyl]-9-hydroxy-5-methyl-7-oxo-N-[4-(trifluoromethyl)...] C₃₈H₃₄F₆N₆O₆ 789.1 - Extended aromatic system with pyrimidine and morpholine groups LCMS: m/z 789.1 [M+H]⁺; HPLC retention time: 1.01 min (pharmaceutical applications)
JNJ-67856633 (MALT1 inhibitor) C₂₄H₁₄F₆N₆O₂ 556.4 - Pyrazole-carboxamide substituent Used in cancer therapy; shares isoquinoline core but diverges in functional groups

Functional Group Comparisons

  • Trifluoromethyl (CF₃) vs. Dichlorophenyl (Cl) :
    Compounds like propiconazole (CAS: 60207-90-1) and etaconazole (CAS: 60207-89-8) use dichlorophenyl groups for agrochemical activity, whereas the CF₃ group in the target compound enhances lipophilicity and metabolic stability, critical for pharmaceutical bioavailability .
  • Nitro (NO₂) vs. Cyano (CN): Substitution of nitro groups (electron-withdrawing) with cyano groups (moderately electron-withdrawing) alters reactivity. For example, N-[2-[(3-cyano-2-pyridinyl)amino]ethyl]-2-[(2-thienylmethyl)thio]-benzamide shows antiviral activity but lacks the isoquinoline backbone .

Physicochemical and Pharmacokinetic Profiles

Parameter Target Compound Methyl-Free Analog JNJ-67856633
Molecular Weight 421.33 407.3 556.4
HPLC Retention Time 0.61 min (SQD-FA05) N/A N/A
Predicted LogP ~3.5 (high lipophilicity) ~3.8 ~4.2
Therapeutic Application Intermediate/research Research Anticancer (MALT1 inhibitor)

Key Findings and Implications

Structural Flexibility: The methyl group on the anilino nitrogen in the target compound reduces steric hindrance compared to bulkier analogs, enhancing synthetic accessibility .

Trifluoromethyl Advantage : CF₃ groups improve metabolic stability relative to chlorinated analogs, making the compound suitable for drug development .

Synthetic Scalability : The use of silica gel chromatography and high yields (90%) contrasts with more complex methodologies for extended analogs .

Q & A

Q. Q: What are the key steps for synthesizing Methyl 2-[methyl-2-nitro-4-(trifluoromethyl)anilino]-1-oxo-1,2-dihydro-4-isoquinolinecarboxylate?

A: Synthesis typically involves multi-step routes:

Condensation reactions : Reacting substituted anilines with isoquinoline precursors under reflux conditions (e.g., acetic acid as solvent, sodium acetate as catalyst) .

Functional group modifications : Nitration and trifluoromethylation steps to introduce electron-withdrawing groups .

Esterification : Methylation of the carboxylic acid moiety using methanol or dimethyl sulfate under basic conditions .
Validation : Purity is confirmed via HPLC (>95%) and structural elucidation via 1H^1H-NMR and LC-MS .

Advanced Synthesis Optimization

Q. Q: How can researchers optimize reaction conditions to improve yield and purity in multi-step syntheses?

A:

  • Temperature control : Reflux conditions (e.g., 80–110°C) for condensation steps to minimize side products .
  • Catalyst screening : Testing palladium catalysts (e.g., PdCl2_2(PPh3_3)2_2) for coupling reactions to enhance regioselectivity .
  • Workup protocols : Recrystallization from DMF/acetic acid mixtures to remove impurities .
    Data-driven approach : Use design-of-experiment (DoE) methodologies to test variables like solvent polarity, reaction time, and stoichiometry .

Basic Structural Characterization

Q. Q: What analytical techniques are critical for determining the compound’s 3D conformation and electronic properties?

A:

  • Computational modeling : DFT calculations (e.g., Gaussian or ORCA) to predict steric and electronic effects of the nitro and trifluoromethyl groups .
  • Spectroscopic methods :
    • 19F^{19}F-NMR to confirm trifluoromethyl group integrity .
    • IR spectroscopy to track carbonyl (C=O) and nitro (NO2_2) stretching frequencies .

Advanced Electronic Effects Analysis

Q. Q: How do substituents like nitro and trifluoromethyl groups influence the compound’s reactivity in biological systems?

A:

  • Electron-withdrawing effects : The nitro and CF3_3 groups reduce electron density at the isoquinoline core, enhancing electrophilic reactivity for nucleophilic attack (e.g., in enzyme binding) .
  • Hydrophobicity : Trifluoromethyl groups increase lipophilicity, impacting membrane permeability and bioavailability .
    Methodology : Compare Hammett constants (σ) of substituents to correlate with reaction rates or binding affinities .

Basic Biological Activity Assessment

Q. Q: What in vitro assays are suitable for preliminary evaluation of bioactivity?

A:

  • Enzyme inhibition assays : Test interactions with kinases or proteases using fluorescence-based kinetic protocols .
  • Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to assess IC50_{50} values .
    Controls : Include structurally similar analogs (e.g., methyl quinolinecarboxylates) to isolate substituent-specific effects .

Advanced Data Contradiction Resolution

Q. Q: How can researchers resolve discrepancies in reported biological activity data across studies?

A:

  • Meta-analysis : Compare assay conditions (e.g., pH, serum concentration) that may alter compound stability or solubility .
  • Structural validation : Re-analyze batch purity via LC-MS to rule out degradation products .
  • Dose-response curves : Use nonlinear regression models to validate potency thresholds .

Basic Stability & Degradation Studies

Q. Q: What experimental designs are recommended to assess the compound’s stability under physiological conditions?

A:

  • pH-dependent stability : Incubate in buffers (pH 2–9) and monitor degradation via UV-Vis spectroscopy .
  • Thermal analysis : TGA/DSC to determine decomposition temperatures .
    Validation : Compare degradation products with synthetic standards using GC-MS .

Advanced Environmental Impact Studies

Q. Q: How to design multi-variable experiments to evaluate environmental fate and ecotoxicity?

A:

  • Compartmental modeling : Track distribution in water, soil, and air using OECD 307 guidelines .
  • Biotic transformations : Incubate with microbial consortia and analyze metabolites via HRMS .
  • Ecotoxicology : Use Daphnia magna or algae growth inhibition tests to assess LC50_{50} values .

Basic Mechanism of Action Analysis

Q. Q: What computational tools can predict the compound’s interaction with biological targets?

A:

  • Molecular docking : AutoDock Vina or Schrödinger to simulate binding to kinase ATP pockets .
  • Pharmacophore modeling : Identify critical functional groups (e.g., nitro, carboxylate) for target engagement .

Advanced Mechanistic Data Reconciliation

Q. Q: How to reconcile conflicting data on the compound’s mechanism of action across studies?

A:

  • Kinetic profiling : Compare on/off rates (kon_{on}, koff_{off}) using surface plasmon resonance (SPR) .
  • Pathway analysis : Integrate transcriptomics (RNA-seq) to identify downstream effects not explained by primary targets .
    Framework : Link findings to a conceptual model (e.g., enzyme allostery or redox cycling) to unify observations .

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